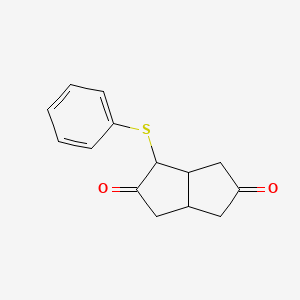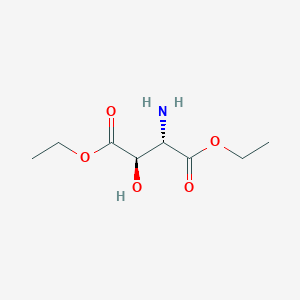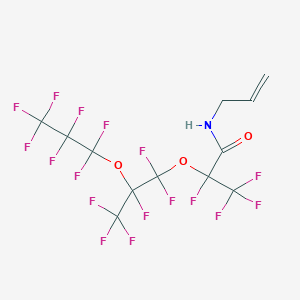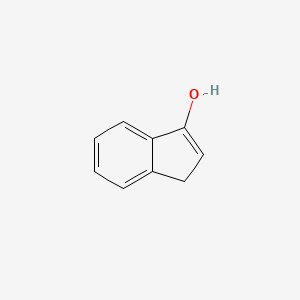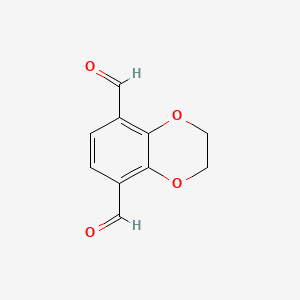
Dichloro(4-methylphenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(4-methylphenyl)borane is an organoboron compound with the chemical formula C7H7BCl2 It is a derivative of borane, where the boron atom is bonded to two chlorine atoms and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(4-methylphenyl)borane can be synthesized through the reaction of 4-methylphenylboronic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C7H7B(OH)2+SOCl2→C7H7BCl2+SO2+H2O
This method involves the conversion of the boronic acid to the corresponding boron dichloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(4-methylphenyl)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form borane derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted borane derivatives such as boronic esters or amides.
Reduction Reactions: Products include borane or borohydride derivatives.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Applications De Recherche Scientifique
Dichloro(4-methylphenyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of dichloro(4-methylphenyl)borane involves its ability to act as an electrophile due to the presence of the electron-deficient boron atom. In coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorophenylborane: Similar structure but without the methyl group on the phenyl ring.
Dichloro(4-methoxyphenyl)borane: Similar structure with a methoxy group instead of a methyl group.
Dichloro(4-chlorophenyl)borane: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
Dichloro(4-methylphenyl)borane is unique due to the presence of the 4-methyl group, which can influence its reactivity and steric properties. This can lead to different reaction outcomes and selectivities compared to its analogs.
Propriétés
Numéro CAS |
4250-45-7 |
|---|---|
Formule moléculaire |
C7H7BCl2 |
Poids moléculaire |
172.85 g/mol |
Nom IUPAC |
dichloro-(4-methylphenyl)borane |
InChI |
InChI=1S/C7H7BCl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
Clé InChI |
HVYKBZIMZNCXJR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
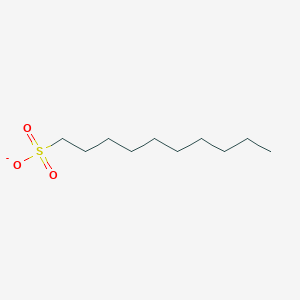
![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)
![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
![1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14150615.png)
![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)
